A-kinase anchor protein 79
Description
A-Kinase Anchor Protein 79 (AKAP79), also known as AKAP5, is a scaffolding protein that orchestrates the spatial and temporal regulation of signaling enzymes, including protein kinase A (PKA), protein kinase C (PKC), and calcineurin (PP2B) . By anchoring these enzymes to specific subcellular compartments, AKAP79 ensures localized signal transduction, particularly in neuronal and cardiovascular systems. For example, AKAP79 forms a ternary complex with PKA, PKC, and calcineurin at postsynaptic densities, enabling bidirectional regulation of synaptic plasticity and glutamate receptor trafficking . Structurally, AKAP79 dimerizes via residues K328 and K333, creating a platform that binds two PKA regulatory (RII) subunits, four calcineurin heterodimers, and two calmodulin (CaM) molecules . This architecture facilitates crosstalk between cAMP and Ca²⁺ signaling pathways, critical for long-term depression (LTD) and nociceptive sensitization .
Properties
CAS No. |
147388-49-6 |
|---|---|
Molecular Formula |
C20H17N3O2 |
Synonyms |
A-kinase anchor protein 79 |
Origin of Product |
United States |
Scientific Research Applications
Role in Synaptic Plasticity
AKAP79 is pivotal in regulating synaptic plasticity, which is essential for learning and memory. It anchors protein kinase A (PKA) and protein phosphatase 2B (calcineurin) at the postsynaptic density, facilitating the phosphorylation and dephosphorylation of glutamate receptors, particularly AMPA receptors. This modulation is crucial for both long-term potentiation (LTP) and long-term depression (LTD) of synaptic strength.
Case Study: AKAP79 in Neuronal Cultures
A study demonstrated that AKAP79's palmitoylation is vital for its localization to endosomal compartments and the postsynaptic density. Mutations that prevent palmitoylation resulted in reduced association with these sites, impairing synaptic plasticity mechanisms . Advanced microscopy techniques revealed that AKAP79 adopts different conformations depending on its location within the neuron, influencing its functional role in synaptic signaling .
Pain Sensitization Mechanisms
AKAP79 plays a significant role in pain pathways, particularly in the sensitization of nociceptors. It facilitates the phosphorylation of transient receptor potential channels (TRP channels), such as TRPA1 and TRPV1, which are involved in pain perception.
Case Study: Inflammatory Pain Models
Research has shown that activation of metabotropic glutamate receptors enhances TRPA1 sensitivity through AKAP-dependent mechanisms. This suggests that targeting AKAP79 could provide therapeutic avenues for managing chronic pain conditions by modulating TRP channel activity . The study utilized biochemical and behavioral measures to demonstrate how inflammatory mediators influence AKAP-associated signaling pathways to increase pain sensitivity.
Implications in Disease States
The dysregulation of AKAP79 has been implicated in various diseases, including neurological disorders and cancer. Its involvement in anchoring signaling pathways means that alterations in its expression or function can have significant pathological consequences.
Case Study: Cancer Research
In cancer studies, low expression levels of AKAP79 have been associated with poor prognosis in certain malignancies. Gene set enrichment analysis indicated that AKAP79 may regulate critical pathways involved in tumorigenesis, such as those related to energy metabolism and cell proliferation . The protein's ability to modulate cAMP signaling pathways places it at a crucial intersection of cellular growth regulation.
Therapeutic Targeting
Given its central role in various signaling pathways, AKAP79 presents an attractive target for therapeutic interventions. Strategies aimed at modulating its activity or expression could lead to novel treatments for neurological disorders and pain management.
Potential Therapeutic Approaches
- Small Molecule Modulators : Developing compounds that can enhance or inhibit AKAP79 interactions with its binding partners may provide new avenues for treatment.
- Gene Therapy : Approaches to correct dysregulated expression of AKAP79 could be explored to restore normal signaling functions within affected tissues.
Summary Table of Applications
| Application Area | Mechanism | Implications |
|---|---|---|
| Synaptic Plasticity | Anchors PKA and calcineurin | Essential for LTP and LTD |
| Pain Sensitization | Modulates TRP channel phosphorylation | Potential target for chronic pain therapies |
| Disease States | Involved in cancer progression | Low levels linked to poor prognosis |
| Therapeutic Targeting | Modulation of signaling pathways | New treatments for neurological disorders |
Comparison with Similar Compounds
Key Observations :
- AKAP79 vs. AKAP150 also exhibits isoform-specific splicing in rodents, expanding its functional repertoire .
- AKAP79 vs. AKAP12 : Both scaffold PKC and calcineurin, but AKAP12 contains an extended N-terminal domain for β-arrestin binding, enabling GPCR desensitization—a feature absent in AKAP79 .
- CRYBG3 : Unlike AKAP79, CRYBG3 lacks direct PKC-binding capacity but shares the πɸLxVP motif for calcineurin recruitment, suggesting specialized roles in cytoskeletal dynamics .
- AKAP121 : Unlike AKAP79’s plasma membrane localization, AKAP121 targets mitochondria, regulating oxidative metabolism during ischemic stress .
Binding Motifs and Enzyme Regulation
- AKAP79 : Contains a conserved PKA-binding domain (residues 31–153) and a polybasic region (residues 315–427) for Ca²⁺/CaM-dependent calcineurin activation . Its interaction with PKC requires a zinc-finger motif (residues 155–267) .
- AKAP150 : Shares 75% sequence homology with AKAP79 but includes an additional C-terminal PDZ-binding domain for AMPA receptor anchoring .
- AKAP12 : Utilizes a distinct N-terminal basic domain (residues 1–150) for β-arrestin recruitment, enabling GPCR signal termination .
Disease Relevance and Therapeutic Targeting
- Chronic Pain : AKAP79/150 scaffolds PKC and calcineurin to phosphorylate TRPV1 and AMPA receptors, driving peripheral sensitization . Inhibiting AKAP79-PKC interactions reduces hyperalgesia in rodent models .
- Cardiovascular Disease : AKAP79/150 coordinates L-type Ca²⁺ channel phosphorylation by PKA, impacting cardiac contractility. Disruption of AKAP79-PKA anchoring exacerbates arrhythmias .
- Neurodegeneration : AKAP79-mediated calcineurin activation promotes Aβ-induced synaptic depression, implicating it in Alzheimer’s pathology .
Preparation Methods
Insect Cell Expression
AKAP79 is predominantly expressed in Spodoptera frugiperda (Sf21 or Sf9) insect cells using baculovirus vectors. The baculovirus system ensures proper post-translational modifications and folding. Cells are maintained in Grace’s Insect Medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 27°C with shaking (140 rpm). For large-scale expression, recombinant baculovirus is amplified through successive infections (P0 to P1 stocks), with viral supernatants harvested after 5 days.
Bacterial Expression for Subcomplexes
Truncated AKAP79 constructs (e.g., residues 331–427) are expressed in Escherichia coli BL21(DE3) cells using auto-induction media. This approach yields soluble fragments for biochemical assays, though it lacks post-translational modifications.
Purification Strategies
Multi-Step Chromatography
Full-length AKAP79 purification involves:
-
Glutathione Affinity Chromatography : A GST-tagged RIIα regulatory subunit (residues 1–45) binds AKAP79 via its PKA-binding domain.
-
PreScission Protease Cleavage : Releases AKAP79 from the GST-RIIα fusion.
-
Nickel Affinity Chromatography : Utilizes an N-terminal His6 tag on AKAP79 (buffer: 25 mM Tris pH 8.0, 300 mM NaCl, 300 mM imidazole).
-
Gel Filtration : Final polishing via Superdex S200 column equilibrated in 20 mM HEPES pH 7.5, 200 mM NaCl.
For bacterial fragments, Talon resin (Ni-NTA) and ion-exchange chromatography (Resource Q column) are employed.
Cross-Linking and Dimerization Analysis
AKAP79 forms parallel homodimers stabilized by lysine-specific cross-linkers (e.g., bis(sulfosuccinimidyl)suberate). Key cross-linking sites include K328–K328 and K333–K333, confirmed by mass spectrometry. Dimerization is critical for scaffolding multienzyme complexes.
Reconstitution of AKAP79 Signaling Complexes
Stoichiometric Assembly
A ternary complex of AKAP79, PP2B, RIIα(1–45), and Ca²⁺/calmodulin (CaM) was reconstituted in vitro. Native mass spectrometry determined a molecular mass of 466 kDa, corresponding to:
-
2 AKAP79 dimers
-
4 PP2B heterodimers
-
2 CaM molecules
Calcium-bound CaM stabilizes PP2B binding, enhancing phosphatase activity.
Functional Validation
Enzymatic Assays
Structural Insights
-
Cryo-EM and FRET : AKAP79 adopts an extended conformation at extrasynaptic membranes but folds vertically at postsynaptic densities.
-
Palmitoylation : Post-translational lipid modification at Cys36/37 regulates membrane trafficking and synaptic localization.
Quality Control Measures
Challenges and Optimizations
Q & A
What is the structural basis of AKAP79's ability to scaffold multiple signaling enzymes?
AKAP79 dimerizes via parallel homomeric interactions mediated by residues K328 and K333, forming a platform to coordinate enzymes like PKA, PKC, and PP2B/calcineurin. Structural studies using lysine-reactive cross-linkers and native mass spectrometry reveal a 466 kDa complex containing two AKAP79 dimers, four PP2B heterodimers, two CaM molecules, and PKA regulatory subunits. Dimerization enhances scaffolding capacity, enabling localized signal amplification at the plasma membrane .
How can researchers experimentally determine dynamic AKAP79-enzyme interactions in live cells?
Advanced methods include:
- Fluorescence Resonance Energy Transfer (FRET): To monitor real-time displacement of AKAP79-anchored PKA during NMDA receptor activation .
- Cross-linking coupled with mass spectrometry (MS): Stabilizes transient interactions (e.g., CaM-PP2B binding) for structural analysis .
- Tat peptide tools: Use Tat-AKAP79 (326-336) derivatives to competitively disrupt enzyme binding in CRISPR-edited cells .
What methodologies are used to study AKAP79's role in synaptic plasticity?
Key approaches:
- Western blotting: Detect phosphorylation changes in AKAP79-associated substrates (e.g., GluR1) using validated antibodies (e.g., Anti-AKAP79, ABS102) .
- Electrophysiology: Measure AMPA receptor currents in hippocampal slices after NMDA-induced AKAP79-PKA redistribution .
- Knockout models: Assess synaptic strength in AKAP79-deficient neurons .
How do contradictory findings on AKAP79’s regulation of calcineurin inform cardiac research design?
Conflicting reports on AKAP79 as a calcineurin inhibitor vs. activator necessitate:
- Context-specific controls: Compare AKAP79 interactions in cardiac vs. neuronal tissues.
- Pharmacological tools: Co-apply VIVIT peptide (calcineurin inhibitor) and Tat-AKAP79 fragments to isolate AKAP79-dependent effects .
- Dual-readout assays: Simultaneously monitor NFAT nuclear translocation and Ca²⁺/CaM binding to AKAP79 in hypertrophy models .
How to validate AKAP79 antibody specificity in Western blotting?
- Recombinant protein controls: Use full-length AKAP79 (1–427 aa) or truncated constructs (e.g., 1–270 aa) to confirm epitope recognition .
- Knockout validation: Compare signals in wild-type vs. AKAP79⁻/⁻ cell lysates .
- Competition assays: Pre-incubate antibodies with excess antigen (e.g., AKAP79 326-336 peptide) to block binding .
What strategies resolve the quaternary structure of flexible AKAP79 complexes?
- Cross-linking MS: Stabilize dimer interfaces (e.g., K328/K333 cross-links) for stoichiometric analysis .
- Cryo-EM: Resolve large, flexible assemblies (e.g., AKAP79-PP2B-PKA-CaM) at near-physiological conditions .
- Computational modeling: Integrate native MS data (466 kDa complex) with molecular dynamics simulations .
What are the functional consequences of AKAP79 dimerization?
Dimerization enables:
- Enhanced enzyme recruitment: Binds two RII PKA homodimers and four PP2B heterodimers for localized cAMP/Ca²⁺ crosstalk .
- Stabilized phosphatase activity: Ca²⁺/CaM binding to AKAP79 creates a secondary PP2B interface, activating anchored phosphatases .
How to modulate AKAP79-PP2B interactions in neurons?
- CRISPR-Cas9 delivery: Use Tat-conjugated Cas9 RNP complexes to knock out AKAP79 in primary neurons .
- Competitive peptides: Apply Tat-AKAP79 (326-336) to disrupt PP2B binding and assess GluR1 dephosphorylation .
- Pharmacological uncoupling: Treat cells with Ca²⁺ chelators (e.g., BAPTA-AM) to dissociate CaM from AKAP79 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
